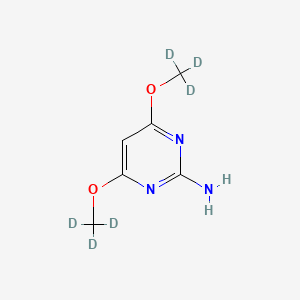
2-Amino-4,6-dimethoxypyrimidine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,6-dimethoxypyrimidine-d6 is a deuterated derivative of 2-Amino-4,6-dimethoxypyrimidine. This compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The compound is primarily used in scientific research due to its unique properties that allow for detailed studies in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
2-Amino-4,6-dimethoxypyrimidine (ADM) is a derivative of pyrimidine and is an important intermediate of sulfonylurea herbicides . It is also used to synthesize thiourea compounds with broad-spectrum antimicrobial and insecticidal properties . The primary targets of ADM are the enzymes and proteins involved in these biochemical pathways.
Mode of Action
As an intermediate of sulfonylurea herbicides, it likely interacts with its targets to inhibit their function, leading to the desired herbicidal, antimicrobial, and insecticidal effects .
Biochemical Pathways
ADM affects the biochemical pathways related to the function of sulfonylurea herbicides and thiourea compounds . The downstream effects of these pathways include high activity, broad spectrum, low dosage, low toxicity, and high selectivity .
Result of Action
The molecular and cellular effects of ADM’s action are primarily related to its role as an intermediate in the synthesis of sulfonylurea herbicides and thiourea compounds . These compounds have high activity, broad spectrum, low dosage, low toxicity, and high selectivity .
Action Environment
The action, efficacy, and stability of ADM can be influenced by various environmental factors. For instance, the synthesis process of ADM requires specific reactant ratios, temperatures, and times for optimal product quality and yield . Furthermore, certain safety risks and environmental concerns are associated with the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-dimethoxypyrimidine typically involves the methylation of 2-Amino-4,6-dihydroxypyrimidine. One common method uses dimethyl carbonate as the methylating agent in the presence of potassium carbonate and a phase transfer catalyst such as tetrabutyl ammonium bromide. The reaction is carried out at a temperature of 150°C for 10 hours .
Industrial Production Methods
Industrial production of 2-Amino-4,6-dimethoxypyrimidine can be achieved through a multi-step process starting from guanidine nitrate and diethyl malonate to obtain 2-Amino-4,6-dihydroxypyrimidine. This intermediate is then reacted with phosphorus oxychloride to form 2-Amino-4,6-dichloropyrimidine, which is subsequently methylated to yield the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Methylation: Dimethyl carbonate in the presence of potassium carbonate and a phase transfer catalyst.
Cyclization: Lewis acids and dry hydrogen chloride gas are used in cyclization reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Amino-4,6-dimethoxypyrimidine-d6 is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Its applications include:
Chemistry: Used as a tracer in reaction mechanism studies.
Biology: Helps in studying metabolic pathways and enzyme interactions.
Medicine: Used in the development of pharmaceuticals and in pharmacokinetic studies to understand drug metabolism.
Industry: Employed in the synthesis of pesticides and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dimethoxypyrimidine
- 2-Amino-4,6-dihydroxypyrimidine
- 2-Amino-4,6-dichloropyrimidine
- 4-Amino-2,6-dimethoxypyrimidine
Uniqueness
2-Amino-4,6-dimethoxypyrimidine-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies in various scientific fields. This makes it a valuable tool in research compared to its non-deuterated counterparts .
Properties
IUPAC Name |
4,6-bis(trideuteriomethoxy)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9)/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFRCHIUUKWBLR-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=NC(=N1)N)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746992 |
Source


|
| Record name | 4,6-Bis[(~2~H_3_)methyloxy]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219803-92-5 |
Source


|
| Record name | 4,6-Bis[(~2~H_3_)methyloxy]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)
![CMP SIALIC ACID, [SIALIC-6-14C]](/img/new.no-structure.jpg)
![3,12-diazaheptacyclo[13.11.1.02,13.03,11.05,10.016,21.023,27]heptacosa-1(27),2(13),5,7,9,11,14,16,18,20,23,25-dodecaene-4,22-dione](/img/structure/B583371.png)



![(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B583384.png)
